molecular formula C14H8S4 B12586803 Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl- CAS No. 648430-71-1

Thieno[3,2-b]thiophene, 2-[2,2'-bithiophen]-5-yl-

Cat. No.: B12586803
CAS No.: 648430-71-1
M. Wt: 304.5 g/mol
InChI Key: YZGUEBWZJKZAOB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyllithium, palladium catalysts, and various electrophilic reagents . Reaction conditions often involve high temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various substituted thieno[3,2-b]thiophenes, which can be used in the synthesis of organic semiconductors and other advanced materials .

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene involves its electron-rich structure and extended π-conjugation, which allow it to interact with various molecular targets and pathways. For example, in organic semiconductors, the compound’s structure enables efficient charge transport and high stability . Additionally, its oxidation to thieno[3,2-b]thiophene S,S-dioxide enhances its emission efficiency, making it suitable for optoelectronic applications .

Properties

CAS No.

648430-71-1

Molecular Formula

C14H8S4

Molecular Weight

304.5 g/mol

IUPAC Name

5-(5-thiophen-2-ylthiophen-2-yl)thieno[3,2-b]thiophene

InChI

InChI=1S/C14H8S4/c1-2-9(15-6-1)10-3-4-11(17-10)14-8-13-12(18-14)5-7-16-13/h1-8H

InChI Key

YZGUEBWZJKZAOB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC4=C(S3)C=CS4

Origin of Product

United States

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